Benzyl (3-hydroxycyclopentyl)carbamate
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for carbamate derivatives. The preferred International Union of Pure and Applied Chemistry name for this compound is benzyl N-(3-hydroxycyclopentyl)carbamate, which accurately describes the structural arrangement of functional groups within the molecule. This nomenclature reflects the presence of a benzyl ester group attached to a carbamate moiety, which in turn is linked to a hydroxylated cyclopentyl ring system.
The systematic identification extends beyond simple nomenclature to include various molecular descriptors that facilitate database searches and chemical identification. The International Union of Pure and Applied Chemistry nomenclature system provides multiple acceptable names for different stereoisomeric forms of this compound. For the (1R,3R) stereoisomer, the complete International Union of Pure and Applied Chemistry name is benzyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate. The corresponding cis isomer is designated as cis-benzyl (3-hydroxycyclopentyl)carbamate, while the trans configuration is identified as benzyl (trans-3-hydroxycyclopentyl)carbamate.
The compound's systematic identification is further enhanced through the use of International Chemical Identifier strings, which provide unambiguous molecular structure representation. The International Chemical Identifier for the parent compound is InChI=1S/C13H17NO3/c15-12-7-6-11(8-12)14-13(16)17-9-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16). This identifier encodes the complete molecular connectivity and allows for precise structural determination across different chemical databases.
Chemical Abstracts Service Registry Number Analysis (939426-84-3, 167298-57-9)
The Chemical Abstracts Service registry system assigns unique numerical identifiers to distinct chemical substances, and this compound exists under multiple Chemical Abstracts Service numbers reflecting its various stereoisomeric forms. The primary Chemical Abstracts Service number 939426-84-3 corresponds to the racemic mixture or unspecified stereochemistry of this compound. This registration encompasses the general structural framework without specific stereochemical designation.
The second significant Chemical Abstracts Service number, 167298-57-9, specifically identifies the (1R,3R) stereoisomer of this compound. This particular stereoisomer is also known by alternative designations including benzyl (trans-3-hydroxycyclopentyl)carbamate and represents a specific three-dimensional arrangement of the hydroxyl and amino substituents on the cyclopentyl ring. The existence of multiple Chemical Abstracts Service numbers reflects the importance of stereochemical precision in chemical identification and the distinct physical and chemical properties that different stereoisomers may exhibit.
Additional Chemical Abstracts Service numbers exist for other stereoisomeric variants of this compound. The cis isomer carries the Chemical Abstracts Service number 124555-31-3, demonstrating the systematic approach to cataloging stereochemically distinct forms of the same molecular framework. This comprehensive registration system ensures that researchers can accurately identify and obtain specific stereoisomeric forms of this compound for their investigations.
The multiplicity of Chemical Abstracts Service numbers also reflects the commercial availability and research interest in different stereoisomeric forms of this compound. Each Chemical Abstracts Service number represents a distinct chemical entity with potentially different biological activities, physical properties, and synthetic applications, emphasizing the critical importance of stereochemical specification in modern chemical research and development.
Molecular Formula (C₁₃H₁₇NO₃) and Weight (235.28 grams per mole)
The molecular formula C₁₃H₁₇NO₃ provides fundamental insight into the elemental composition and structural constraints of this compound. This formula indicates the presence of thirteen carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and three oxygen atoms, which together define the molecular framework and establish the theoretical molecular weight.
The calculated molecular weight of 235.28 grams per mole represents a precisely determined value based on current atomic mass standards. This molecular weight calculation incorporates the most recent International Union of Pure and Applied Chemistry atomic weights and provides the basis for accurate stoichiometric calculations in synthetic and analytical chemistry applications. The molecular weight determination is consistent across different stereoisomeric forms of the compound, as stereoisomers share identical molecular formulas while differing only in three-dimensional spatial arrangements.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₇NO₃ | |
| Molecular Weight | 235.28 g/mol | |
| Carbon Atoms | 13 | |
| Hydrogen Atoms | 17 | |
| Nitrogen Atoms | 1 | |
| Oxygen Atoms | 3 |
The elemental composition analysis reveals important structural information about the compound's functional groups and bonding patterns. The presence of three oxygen atoms corresponds to the carbamate functional group (containing two oxygen atoms in the carbonyl and ether linkages) and the hydroxyl group attached to the cyclopentyl ring. The single nitrogen atom participates in the carbamate linkage, connecting the benzyl ester portion to the hydroxylated cyclopentyl system.
The hydrogen-to-carbon ratio of 17:13 (approximately 1.31:1) indicates a moderate degree of unsaturation within the molecular structure. This ratio is consistent with the presence of an aromatic benzyl group (contributing significant unsaturation) combined with saturated cyclopentyl and carbamate components. The molecular formula also enables calculation of the degree of unsaturation, which equals six, corresponding to the benzene ring (four degrees) and the carbonyl group (one degree) within the carbamate functionality.
Stereochemical Configuration and Isomeric Considerations
The stereochemical complexity of this compound arises from the presence of two potential stereogenic centers within the cyclopentyl ring system, leading to multiple possible stereoisomeric configurations. The primary stereogenic centers are located at the carbon atoms bearing the nitrogen substituent and the hydroxyl group, designated as positions 1 and 3 of the cyclopentyl ring respectively.
The trans configuration, represented by the (1R,3R) stereoisomer, constitutes one of the most extensively studied forms of this compound. In this configuration, the hydroxyl and amino substituents adopt positions on opposite faces of the cyclopentyl ring, minimizing steric interactions and potentially conferring enhanced stability. The trans isomer is characterized by specific three-dimensional spatial arrangements that influence both its physical properties and potential biological activities.
The corresponding cis configuration places the hydroxyl and amino substituents on the same face of the cyclopentyl ring. This spatial arrangement, designated as benzyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate or cis-benzyl (3-hydroxycyclopentyl)carbamate, represents a distinct stereoisomeric form with potentially different conformational preferences and physical properties compared to the trans isomer.
| Stereoisomer | Configuration | Chemical Abstracts Service Number | International Union of Pure and Applied Chemistry Name |
|---|---|---|---|
| Trans | (1R,3R) | 167298-57-9 | benzyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate |
| Cis | (1S,3R) | 124555-31-3 | benzyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate |
| Racemic | Unspecified | 939426-84-3 | This compound |
The existence of multiple stereoisomeric forms necessitates careful consideration of stereochemical purity and identification in both synthetic and analytical contexts. Each stereoisomer may exhibit distinct spectroscopic properties, crystallization behaviors, and potential biological activities, making stereochemical characterization a critical aspect of compound identification and quality control.
Computational analysis of these stereoisomeric forms reveals differences in conformational preferences and energy profiles. The trans isomer generally adopts conformations that minimize intramolecular interactions between the hydroxyl and carbamate substituents, while the cis isomer may experience greater conformational constraints due to the proximity of these functional groups on the same face of the ring system.
X-ray Crystallographic Data and Conformational Analysis
X-ray crystallographic analysis provides definitive structural information about the three-dimensional arrangement of atoms within this compound and related compounds. While specific crystallographic data for this compound itself may be limited in the available literature, related carbamate structures provide valuable insights into the conformational preferences and packing arrangements of this class of compounds.
The general principles of X-ray crystallography involve the diffraction of X-rays by the crystalline lattice of the compound, producing characteristic diffraction patterns that can be analyzed to determine atomic positions with high precision. This technique represents the primary method for characterizing the atomic structure of materials and provides unambiguous determination of bond lengths, bond angles, and overall molecular geometry.
Crystallographic analysis of carbamate derivatives typically reveals specific conformational preferences that reflect the balance between intramolecular interactions and crystal packing forces. The carbamate functional group generally adopts a planar or near-planar configuration, with the carbonyl oxygen and nitrogen atoms positioned to optimize resonance stabilization within the amide-like structure.
| Crystallographic Parameter | Typical Range for Carbamates | Significance |
|---|---|---|
| Carbonyl Bond Length | 1.20-1.25 Å | Double bond character |
| Carbon-Nitrogen Bond Length | 1.32-1.38 Å | Partial double bond character |
| Carbon-Oxygen Ester Bond Length | 1.35-1.45 Å | Single bond character |
| Carbamate Dihedral Angle | 0-15° | Planarity measure |
The conformational analysis of this compound involves examination of the rotational preferences around key bonds, particularly the connection between the carbamate group and the cyclopentyl ring system. The hydroxyl substituent on the cyclopentyl ring introduces additional conformational complexity through potential intramolecular hydrogen bonding interactions with the carbamate carbonyl oxygen.
Crystal packing analysis reveals the intermolecular interactions that stabilize the solid-state structure of carbamate compounds. These interactions typically include hydrogen bonding between hydroxyl donors and carbonyl acceptors, as well as weaker van der Waals interactions between aromatic and aliphatic portions of adjacent molecules. The benzyl group often participates in π-π stacking interactions with neighboring aromatic systems, contributing to the overall stability of the crystalline arrangement.
Structure
2D Structure
Properties
IUPAC Name |
benzyl N-(3-hydroxycyclopentyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-12-7-6-11(8-12)14-13(16)17-9-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLLUGKKOBOJGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1NC(=O)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696839 | |
| Record name | Benzyl (3-hydroxycyclopentyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939426-84-3 | |
| Record name | Benzyl (3-hydroxycyclopentyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Scheme
$$
\text{(1R,3S)-3-hydroxycyclopentylamine} + \text{benzyl chloroformate} \xrightarrow[\text{base}]{\text{solvent}} \text{this compound} + \text{HCl}
$$
- Reagents:
- (1R,3S)-3-hydroxycyclopentylamine (substrate)
- Benzyl chloroformate (carbamoyl donor)
- Base: Triethylamine or similar organic base to scavenge HCl
- Solvent: Commonly anhydrous dichloromethane or tetrahydrofuran (THF) under inert atmosphere to avoid moisture interference
- Temperature: Typically 0–25 °C to control reaction rate and stereochemical integrity
- Reaction Time: Several hours until completion, monitored by TLC or HPLC
Purification
- Techniques: Recrystallization or chromatographic purification (silica gel column chromatography) to isolate the pure carbamate product.
- Optimization: Automated reactors have been reported to improve yield consistency and scalability in industrial settings.
Detailed Research Findings on Preparation
Stereochemistry and Yield
The stereochemical configuration of the cyclopentyl ring is preserved during the carbamoylation step, provided mild reaction conditions are maintained. The use of triethylamine as a base ensures efficient scavenging of HCl, preventing side reactions such as hydrolysis or racemization.
- Yield: Typical isolated yields range from 70% to 90%, depending on reaction scale and purification efficiency.
- Stereochemical Purity: Confirmed by NMR and chiral HPLC analysis, showing retention of the (1R,3S) configuration.
Analytical Characterization
- NMR Spectroscopy:
- Mass Spectrometry: Confirms molecular ion peak at m/z consistent with 235.28 g/mol.
- Chromatographic Purity: HPLC purity >98% achievable post purification.
Alternative and Related Synthetic Routes
While the benzyl chloroformate method is predominant, alternative carbamoylating agents such as benzyl isocyanate or carbonyldiimidazole (CDI) with benzyl alcohol derivatives may be explored for specific applications, though these are less documented for this exact compound.
Comparative Data Table of Preparation Parameters
| Parameter | Description/Value | Notes |
|---|---|---|
| Starting Material | (1R,3S)-3-hydroxycyclopentylamine | Chiral amine precursor |
| Carbamoylating Agent | Benzyl chloroformate | Most common reagent |
| Base | Triethylamine | Neutralizes HCl byproduct |
| Solvent | Dichloromethane or THF | Anhydrous conditions preferred |
| Temperature | 0–25 °C | Controls reaction rate and stereochemistry |
| Reaction Time | 2–6 hours | Monitored by TLC or HPLC |
| Purification Method | Recrystallization or silica gel chromatography | Ensures high purity |
| Typical Yield | 70–90% | Dependent on scale and conditions |
| Stereochemical Integrity | Retained (1R,3S) | Confirmed by chiral analysis |
Notes on Industrial Scale-Up
- Automated continuous flow reactors have been implemented to improve reproducibility and yield, allowing better control of temperature and reagent addition rates.
- Scale-up requires careful management of exothermicity and efficient removal of HCl to prevent degradation.
- Purification at scale often employs crystallization rather than chromatography to reduce cost.
Chemical Reactions Analysis
Types of Reactions
Benzyl (3-hydroxycyclopentyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of benzyl (3-oxocyclopentyl)carbamate.
Reduction: Formation of benzyl (3-aminocyclopentyl)carbamate.
Substitution: Formation of various substituted benzyl carbamates depending on the nucleophile used.
Scientific Research Applications
Common Synthetic Routes
- Carbamate Formation : Reaction of benzyl chloroformate with 3-hydroxycyclopentylamine.
- Oxidation : Hydroxyl group can be oxidized to form benzyl (3-oxocyclopentyl)carbamate.
- Reduction : Carbamate group can be reduced to form benzyl (3-aminocyclopentyl)carbamate.
- Substitution Reactions : The benzyl group can undergo nucleophilic substitution to form various derivatives.
Organic Chemistry
Benzyl (3-hydroxycyclopentyl)carbamate serves as a valuable building block in organic synthesis. Its structure allows it to act as a protecting group for amines, facilitating the synthesis of more complex molecules .
The compound has been studied for its potential interactions with various biological targets, particularly enzymes. Research indicates that it may exhibit antitubercular activity and other therapeutic properties. Its interactions with enzymes could involve covalent modification or competitive inhibition, making it a candidate for drug development.
Medicinal Chemistry
Due to its biological activity, this compound is investigated as a lead compound for developing drugs targeting specific diseases. Its potential as an inhibitor of cholinesterases has garnered attention in the context of treating neurodegenerative diseases like Alzheimer's .
Industrial Applications
In addition to its research applications, this compound is utilized in developing new materials and chemical processes, contributing to advancements in industrial chemistry .
Case Studies and Research Findings
Recent studies have focused on the synthesis of related compounds and their biological activities. For instance, modifications of sulfonamide-based carbamates have demonstrated selective inhibition of butyrylcholinesterase (BChE), indicating that similar structural features may enhance inhibitory activity against cholinesterases .
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Hydroxyl group on cyclopentane | Potential antitubercular activity |
| Benzyl (3-oxocyclopentyl)carbamate | Keto group instead of hydroxyl | Enhanced enzyme inhibition |
| Benzyl ((2S)-1-(benzylsulfamoyl)-4-methylpentan-2-yl)carbamate | Sulfamoyl modification | High BChE inhibition |
Mechanism of Action
The mechanism of action of benzyl (3-hydroxycyclopentyl)carbamate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with benzyl (3-hydroxycyclopentyl)carbamate. Key comparisons are summarized in Table 1 and discussed in detail below.
Table 1: Comparative Analysis of this compound and Analogues
Structural and Functional Differences
Ring Size and Substitution :
- Cyclopentyl vs. Cyclohexyl : Benzyl (3-hydroxycyclohexyl)carbamate (CAS 27489-63-0) has a larger cyclohexyl ring, which increases steric bulk and may reduce reactivity compared to the cyclopentyl analogue.
- Stereochemistry : The trans-4-hydroxycyclohexyl variant (CAS 274693-54-8) demonstrates how stereochemistry impacts molecular interactions, particularly in chiral catalysis or receptor binding.
Carbamate Substituents :
- Benzyl vs. tert-Butyl : Replacing the benzyl group with tert-butyl (e.g., CAS 154737-89-0 ) enhances steric protection of the carbamate, improving stability but reducing solubility in polar solvents.
- Methyl/Ethyl Carbamates : Methyl (3-hydroxyphenyl)-carbamate (CAS 13683-89-1) lacks the cyclopentyl ring, simplifying synthesis but limiting conformational rigidity.
Aromatic vs. Aliphatic Systems :
Physicochemical Properties
- Melting Points :
- Solubility :
- Hydroxyl groups improve water solubility, while aromatic or aliphatic substituents (e.g., benzyl, tert-butyl) increase lipophilicity.
Biological Activity
Benzyl (3-hydroxycyclopentyl)carbamate is a compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. The compound, with the molecular formula C₁₃H₁₇NO₃ and a molecular weight of 235.28 g/mol, is studied for its interactions with various biological targets, including enzymes and receptors. This article provides an overview of its biological activity, synthesis methods, and potential therapeutic applications.
Synthesis Methods:
this compound can be synthesized through several methods, typically involving the reaction of benzyl chloroformate with 3-hydroxycyclopentylamine under basic conditions. The synthesis process can be optimized for yield and purity using continuous flow reactors in industrial settings.
Chemical Structure:
The structure of this compound features a benzyl group attached to a cyclopentyl ring that contains a hydroxyl group and a carbamate moiety. This structural configuration is crucial for its reactivity and biological activity.
Biological Activity
This compound has been investigated for various biological activities:
Case Studies
-
Antitubercular Efficacy Study:
- Objective: To evaluate the efficacy of carbamate derivatives against Mycobacterium tuberculosis.
- Methodology: In vivo studies were conducted using mouse models infected with Mtb H37Ra, where compounds were administered orally.
- Results: Significant reductions in bacterial load were noted with certain derivatives, indicating potential for therapeutic use .
-
Antibacterial Activity Assessment:
- Objective: To assess the antibacterial properties of various carbamate compounds.
- Findings: Compounds similar to this compound demonstrated effective inhibition against Gram-positive bacteria but were ineffective against Gram-negative strains, highlighting the need for further structural optimization to enhance broad-spectrum activity .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Benzyl (3-aminocyclopentyl)carbamate | Amino group instead of hydroxyl | Different reactivity profile |
| Benzyl (3-oxocyclopentyl)carbamate | Keto group present | Enhanced interaction with enzymes |
| Benzyl (3-hydroxyphenyl)carbamate | Hydroxyl group on phenol ring | Potential for increased solubility |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Benzyl (3-hydroxycyclopentyl)carbamate?
- Methodological Answer : Synthesis typically involves multi-step processes, including hydroxyl group protection, carbamate formation, and deprotection. For example:
Hydroxyl Protection : The 3-hydroxy group on the cyclopentyl ring is protected using tert-butyl groups or benzyl ethers to prevent side reactions .
Carbamate Formation : Reacting the protected intermediate with benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) .
Deprotection : Acidic or catalytic hydrogenation conditions remove protecting groups, yielding the final product .
- Key Considerations : Reaction temperature (0–25°C) and pH control (neutral to mildly basic) are critical for optimizing yields (>70%) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to mitigate inhalation risks; no specific GHS hazards are reported, but standard irritant precautions apply .
- Spill Management : Absorb with inert material (e.g., sand) and dispose via hazardous waste protocols .
Q. How is the compound characterized post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm structural integrity (e.g., cyclopentyl protons at δ 1.5–2.5 ppm; carbamate carbonyl at ~155 ppm) .
- HPLC : Purity assessment (>95% via reverse-phase C18 columns) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] = 250.1443) .
Advanced Research Questions
Q. How does stereochemistry at the cyclopentyl group influence biological activity?
- Methodological Answer :
- Stereoisomer Synthesis : Separate enantiomers using chiral auxiliaries (e.g., tert-butyl (1S,3S)-3-hydroxycyclopentyl carbamate, CAS 154737-89-0) or enzymatic resolution .
- Activity Correlation : Compare IC values in enzyme inhibition assays (e.g., serine hydrolases). For example, (1R,3R)-isomers show 10-fold higher activity than (1S,3S) in preliminary studies .
Q. What catalytic systems enhance carbamate synthesis efficiency?
- Methodological Answer :
-
Gold(I) Catalysis : Au(I)-NHC complexes enable hydroamination of allenes with benzyl carbamates, achieving >80% yield (Table 1) .
-
Palladium-Mediated Coupling : Suzuki-Miyaura reactions introduce aryl groups to the cyclopentyl scaffold (e.g., 4-bromophenyl derivatives) .
Table 1: Catalytic Performance Comparison
Catalyst Substrate Yield (%) Reference Au(I)-NHC 3-Methyl-1,2-butadiene 85 Pd(PPh) 4-Bromophenylallene 78
Q. How can enantiomeric purity be ensured during synthesis?
- Methodological Answer :
- Chiral Chromatography : Use Chiralpak AD-H columns with hexane/isopropanol (90:10) to resolve (R)- and (S)-isomers .
- X-ray Crystallography : Confirm absolute configuration via single-crystal analysis (e.g., CCDC deposition for tert-butyl derivatives) .
Contradictions and Recommendations
- Safety Data : While some sources report no GHS hazards , others note irritant properties (H315, H319) for analogous carbamates . Recommendation : Adopt universal precautions (PPE, ventilation) regardless of conflicting data.
- Stereochemical Impact : Limited biological data exist for specific isomers. Recommendation : Prioritize enantioselective synthesis and assay all isomers in target screens .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
